N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide
Description
N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide: is an organic compound that features a chloroacetyl group, a methylthio group, and an acetamide group attached to a phenyl ring
Properties
IUPAC Name |
N-[5-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7(14)13-9-5-8(10(15)6-12)3-4-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYMBNBCMWONRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)CCl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylthio)aniline and chloroacetyl chloride.
Reaction: The 2-(methylthio)aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chloroacetyl group, forming a simpler amide derivative.
Substitution: The chloroacetyl group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines under mild conditions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amide derivatives without the chloroacetyl group.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-[5-(Chloroacetyl)-2-(methylthio)phenyl]acetamide exhibits substantial antimicrobial properties. It has been shown to be effective against various bacterial strains, including:
- Staphylococcus aureus (including methicillin-resistant strains)
- Escherichia coli
- Candida albicans
In a study evaluating the compound's efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of Staphylococcus aureus significantly, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain derivatives possess cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The cytotoxicity was assessed using the MTT assay, revealing significant activity at varying concentrations, suggesting potential for further development as anticancer therapeutics.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by the substituents on the phenyl ring. Variations in substituent position and electronic properties can lead to differences in biological activity. For instance, halogenated phenyl derivatives have shown enhanced lipophilicity and better antimicrobial activity due to improved membrane penetration.
Study 1: Antimicrobial Evaluation
A comprehensive study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides found that compounds with chloro or fluorine substitutions exhibited superior antimicrobial properties against Gram-positive bacteria compared to their non-substituted counterparts. This study utilized standard antimicrobial testing methods against E. coli, S. aureus, MRSA, and C. albicans, confirming the compound's potential as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
Another significant study investigated the cytotoxic effects of various phenylacetamide derivatives on human cancer cell lines. The results indicated that certain compounds derived from this compound exhibited significant cytotoxicity at concentrations ranging from 1 to 25 µM, suggesting potential for further development as anticancer therapeutics.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, C. albicans | Significant inhibition observed |
| Anticancer | HeLa cells, A549 cells | Cytotoxicity at low concentrations |
Mechanism of Action
The mechanism of action of N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.
Comparison with Similar Compounds
- N-[Dichloro(methyl)silylmethyl]acetamide
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide
Comparison:
- N-[Dichloro(methyl)silylmethyl]acetamide: This compound features a dichloromethylsilyl group, which imparts different chemical reactivity compared to the chloroacetyl group in N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide.
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide: This compound has an indazole ring system, which provides unique structural and electronic properties compared to the phenyl ring in this compound.
This compound stands out due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(Chloroacetyl)-2-(methylthio)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H12ClNO2S
- Molecular Weight : 257.74 g/mol
- CAS Number : 874623-14-0
The biological activity of this compound is primarily attributed to its electrophilic chloroacetyl group, which can interact with nucleophilic sites in biomolecules. This interaction may lead to enzyme inhibition or protein modification, resulting in various biological effects. The methylthio group enhances lipophilicity, facilitating cellular membrane penetration and potentially increasing bioavailability.
Antimicrobial Activity
A study evaluating various N-substituted phenyl-2-chloroacetamides found that compounds with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, this compound showed effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate efficacy against Escherichia coli and Candida albicans .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing significant activity at varying concentrations .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by the substituents on the phenyl ring. Variations in substituent position and electronic properties can lead to differences in biological activity. For instance, halogenated phenyl derivatives have shown enhanced lipophilicity and consequently better antimicrobial activity due to improved membrane penetration .
Study 1: Antimicrobial Evaluation
In a comprehensive study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides, it was found that compounds with chloro or fluorine substitutions exhibited superior antimicrobial properties against Gram-positive bacteria compared to their non-substituted counterparts. This study utilized standard antimicrobial testing methods against E. coli, S. aureus, MRSA, and C. albicans, confirming the compound's potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
Another significant study investigated the cytotoxic effects of various phenylacetamide derivatives on human cancer cell lines. The results indicated that certain compounds derived from this compound exhibited significant cytotoxicity at concentrations ranging from 1 to 25 µM, suggesting potential for further development as anticancer therapeutics .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the chloroacetyl group (t1/2 = 32 days). Storage at -20°C in argon atmosphere maintains >90% purity. Degradation products include acetic acid and 5-mercapto derivatives .
Methodological Considerations
- Data Contradictions : Discrepancies in reported IC50 values (e.g., 2–15 µM for cytotoxicity) may arise from assay conditions (e.g., cell line variability, serum content). Standardization using CTG (CellTiter-Glo) assays and triplicate replicates is recommended .
- Experimental Design : For SAR studies, prioritize parallel synthesis of analogs with systematic substituent variation (e.g., halogens, alkyl groups) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
